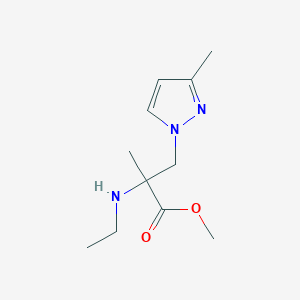
(2R)-2-Amino-3-(4-hydroxycyclohexyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Amino-3-(4-hydroxycyclohexyl)propanoic acid is a chiral amino acid derivative characterized by the presence of an amino group, a hydroxycyclohexyl group, and a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(4-hydroxycyclohexyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and amino acids.
Cyclohexanone Hydroxylation: Cyclohexanone is hydroxylated to form 4-hydroxycyclohexanone using oxidizing agents like hydrogen peroxide or peracids.
Amino Acid Coupling: The hydroxylated cyclohexanone is then coupled with an amino acid derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and yields.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient conversion.
Purification: Advanced purification techniques like crystallization or chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
(2R)-2-Amino-3-(4-hydroxycyclohexyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or carboxylic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxy group can be substituted with other functional groups using reagents like halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation Products: 4-Ketocyclohexylpropanoic acid.
Reduction Products: 2-Amino-3-(4-aminocyclohexyl)propanoic acid.
Substitution Products: 2-Amino-3-(4-halocyclohexyl)propanoic acid.
科学的研究の応用
(2R)-2-Amino-3-(4-hydroxycyclohexyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating neurological disorders.
Industry: Utilized in the development of novel materials and pharmaceuticals.
作用機序
The mechanism of action of (2R)-2-Amino-3-(4-hydroxycyclohexyl)propanoic acid involves:
Molecular Targets: Interacts with specific enzymes and receptors in biological systems.
Pathways: Modulates signaling pathways related to neurotransmission and cellular metabolism.
類似化合物との比較
Similar Compounds
(2R)-2-Amino-3-(4-hydroxyphenyl)propanoic acid: Similar structure but with a phenyl group instead of a cyclohexyl group.
(2R)-2-Amino-3-(4-hydroxybenzyl)propanoic acid: Contains a benzyl group in place of the cyclohexyl group.
Uniqueness
Structural Features: The presence of a hydroxycyclohexyl group imparts unique steric and electronic properties.
Reactivity: Exhibits distinct reactivity patterns compared to its phenyl and benzyl analogs.
特性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
(2R)-2-amino-3-(4-hydroxycyclohexyl)propanoic acid |
InChI |
InChI=1S/C9H17NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h6-8,11H,1-5,10H2,(H,12,13)/t6?,7?,8-/m1/s1 |
InChIキー |
HUGAWXCWXHSPBW-KAVNDROISA-N |
異性体SMILES |
C1CC(CCC1C[C@H](C(=O)O)N)O |
正規SMILES |
C1CC(CCC1CC(C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


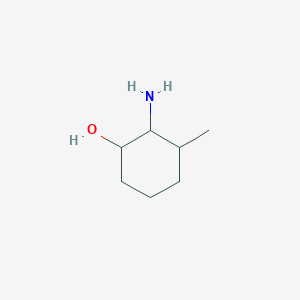
![4-Ethyl-1-methyl-1h,2'h-[3,3'-bipyrazol]-5-amine](/img/structure/B13628491.png)
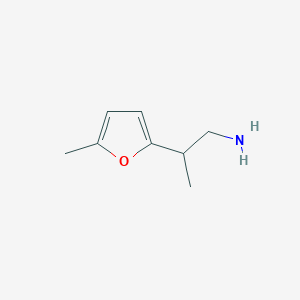
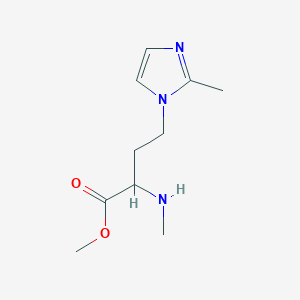
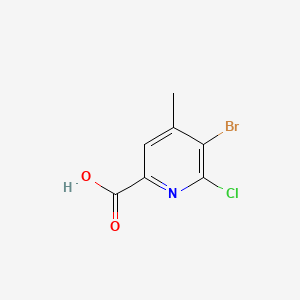
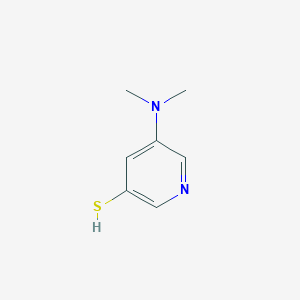
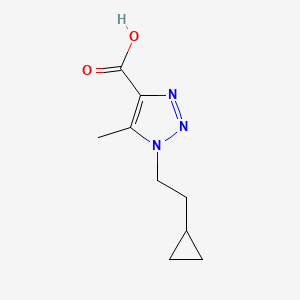
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylcyclohexane-1-carboxylic acid](/img/structure/B13628521.png)

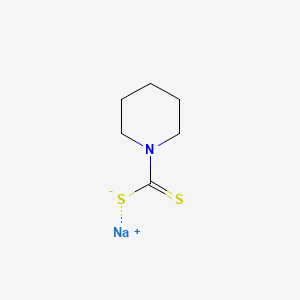
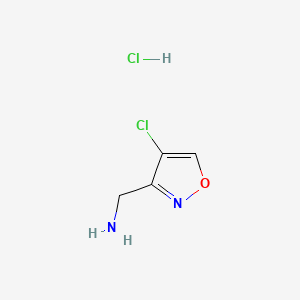
![2-Amino-3-(bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13628540.png)

